molecular formula C8H7BrN2O2 B8812689 3-Bromo-5,6-dimethoxypicolinonitrile

3-Bromo-5,6-dimethoxypicolinonitrile

Cat. No. B8812689
M. Wt: 243.06 g/mol
InChI Key: ONVFWHDVKGWYNO-UHFFFAOYSA-N
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Patent
US09309199B2

Procedure details

To a mixture of 2,3-dibromo-5,6-dimethoxypyridine (150 mg, 0.505 mmol), Zn(CN)2 (30 mg, 0.253 mmol), Zn powder (33 mg, 0.051 mmol), Pd2(dba)3 (13.9 mg, 0.015 mmol) and DPPF (8.4 mg, 0.015 mmol), under argon, was added DMA (1.5 mL) and stirred at 120° C. for 3.5 h. Cooled to room temperature, filtered and purified by preparative HPLC (10-95% CH3CN/H2O over 20 min, 0.05% added TFA). The desired fractions were loaded onto a Strata-X-C cation exchange column. After washing the column with water and MeOH, the column was eluted with 5% NH4OH in MeOH to give 32 mg (26%) of 3-bromo-5,6-dimethoxypyridine-2-carbonitrile as a tan solid. LC/MS (M+H)+ 243.1.
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Zn(CN)2
Quantity
30 mg
Type
catalyst
Reaction Step One
Name
Quantity
33 mg
Type
catalyst
Reaction Step One
Quantity
13.9 mg
Type
catalyst
Reaction Step One
Name
Quantity
8.4 mg
Type
catalyst
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:7]([Br:8])=[CH:6][C:5]([O:9][CH3:10])=[C:4]([O:11][CH3:12])[N:3]=1.C[C:14]([N:16](C)C)=O>[C-]#N.[C-]#N.[Zn+2].[Zn].C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.[Fe+2]>[Br:8][C:7]1[C:2]([C:14]#[N:16])=[N:3][C:4]([O:11][CH3:12])=[C:5]([O:9][CH3:10])[CH:6]=1 |f:2.3.4,6.7.8.9.10,11.12.13|

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
BrC1=NC(=C(C=C1Br)OC)OC
Name
Zn(CN)2
Quantity
30 mg
Type
catalyst
Smiles
[C-]#N.[C-]#N.[Zn+2]
Name
Quantity
33 mg
Type
catalyst
Smiles
[Zn]
Name
Quantity
13.9 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Name
Quantity
8.4 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.[Fe+2]
Step Two
Name
Quantity
1.5 mL
Type
reactant
Smiles
CC(=O)N(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
stirred at 120° C. for 3.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
purified by preparative HPLC (10-95% CH3CN/H2O over 20 min, 0.05% added TFA)
Duration
20 min
WASH
Type
WASH
Details
After washing the column with water and MeOH
WASH
Type
WASH
Details
the column was eluted with 5% NH4OH in MeOH

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
BrC=1C(=NC(=C(C1)OC)OC)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 32 mg
YIELD: PERCENTYIELD 26%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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